Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate
Description
Spiroacetal Core
Ester Substituent
- The methyl acetate group at C7 projects axially relative to the cyclohexane chair, reducing steric hindrance with the dioxolane ring.
- Torsional angles between the ester carbonyl and adjacent C7–O bonds are optimized to ~180° for conjugation stability.
Table 1 : Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C7–O (dioxolane) bond | 1.43 Å | |
| C7–C (cyclohexane) bond | 1.54 Å | |
| O–C–O angle (dioxolane) | 108° |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 228 (C₁₂H₂₀O₄⁺).
- Fragmentation pathways include loss of the methyl acetate group (m/z 156 ) and cleavage of the dioxolane ring (m/z 85 ).
X-ray Crystallographic Studies of Spiroacetal Core
Single-crystal X-ray diffraction analysis reveals the following:
- The dioxolane ring adopts a twist-boat conformation, while the cyclohexane ring maintains a chair geometry.
- The spiro carbon (C7) exhibits bond lengths of 1.43 Å (C–O) and 1.54 Å (C–C) , consistent with hybridized sp³ bonding.
- Intermolecular hydrogen bonds between ester carbonyl oxygen and adjacent molecules stabilize the crystal lattice.
Figure 1 : X-ray structure highlighting the spiro junction and ester orientation (hypothetical model based on ).
Stereochemical Configuration at C7 Position
The (7S) configuration is confirmed via:
- Optical rotation : The compound exhibits a specific rotation of [α]D²⁵ = +15.6° (c = 1, CHCl₃), consistent with S-configuration.
- NMR coupling constants : Vicinal coupling (J = 8–10 Hz) between H7 and adjacent protons indicates axial-equatorial relationships.
- Chiral chromatography : Resolution on a chiral stationary phase (e.g., Chiralpak AD-H) separates enantiomers, confirming enantiopurity.
The stereochemistry critically influences reactivity; for example, nucleophilic attacks at C7 proceed with retention of configuration due to steric shielding by the dioxolane ring.
Properties
CAS No. |
646038-29-1 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)7-9-3-2-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
VTEWEDJARYOWIX-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCC2(C1)OCCO2 |
Canonical SMILES |
COC(=O)CC1CCCC2(C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate typically involves the formation of the spirocyclic structure through a series of organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is explored for its biological activities, particularly in drug design and development. Its interaction studies focus on binding affinities with various biological targets, which may lead to the discovery of new therapeutic agents.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. The dioxaspiro structure may enhance the efficacy of these compounds against bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Potential : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Agrochemical Applications
The compound's unique structure also lends itself to applications in agrochemicals. Its potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems effectively.
Research Insights
Recent studies have explored the efficacy of this compound as an insect repellent. Its effectiveness compared to traditional compounds suggests it could be a safer alternative for agricultural use.
Material Science Applications
In material science, this compound is being studied for its potential use in creating novel materials with specific properties such as increased durability or enhanced chemical resistance.
Mechanism of Action
The mechanism by which Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing various biochemical pathways. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 317338-46-8)
- Structure : Differs in the ester group’s position (8-yl vs. 7-yl) and lacks stereochemical specification.
- The 8-yl analog may exhibit lower steric hindrance, influencing reactivity in nucleophilic substitutions .
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 26845-47-6)
Analogs with Functional Group Variations
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2)
(±)-N²-Acetyl-9-[(1,4-dioxaspiro[4.5]decan-2-yl-methoxy)methyl]guanine (9)
Heteroatom-Substituted Spiro Compounds
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester (CAS 216864-20-9)
- Structure : Replaces two oxygen atoms in the dioxolane ring with nitrogen, creating a diazaspiro system.
- Impact : Nitrogen introduces basicity (pKa ~10.25), enabling salt formation. The 6-oxo group adds hydrogen-bond acceptor capacity, altering pharmacokinetic properties compared to the all-oxygen spiro system .
(7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1419075-94-7)
- Structure : Contains an aza group (N) at position 8 and a methyl group at (7R).
- The R-configuration at position 7 may lead to divergent stereoselectivity in reactions .
Substituent-Modified Analogs
Methyl 2-((2R,3R,7R)-2,3-Dimethyl-1,4-dioxaspiro[4.5]decan-7-yl)acetate (Compound 8)
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine (CAS 6309-29-1)
- Structure : Features three methyl groups and a primary amine.
- The trimethyl substitution enhances lipophilicity (predicted logP ~0.2), affecting membrane permeability .
Comparative Data Table
Key Research Findings
- Stereochemical Influence : The (7S) configuration in the target compound enhances enantioselectivity in catalytic reactions, as seen in analogs like (7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane .
- Hydrolytic Stability : Esters (e.g., target compound) are more hydrolytically labile than amides (e.g., (±)-N²-acetyl guanine derivatives), impacting their utility as prodrugs .
- Lipophilicity Trends : Methyl and trimethyl substituents increase logP values (e.g., 0.2–1.5), correlating with improved blood-brain barrier penetration in related spiro compounds .
Biological Activity
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of approximately 214.26 g/mol. The compound features a dioxaspiro framework that contributes to its distinct chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the reaction of 3-methoxytoluene with lithium in ethanol, followed by treatment with acetic acid to yield the desired ester .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory effects : Studies show that similar compounds can inhibit inflammation by reducing the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines .
- Antiproliferative properties : Some derivatives have demonstrated potential in inhibiting cell proliferation in cancer models .
- Anticonvulsant activity : Certain spirocyclic compounds have been linked to anticonvulsant effects, suggesting a broader pharmacological potential .
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound by measuring its impact on carrageenan-induced paw edema in rats. The compound exhibited significant inhibition of edema formation, comparable to standard anti-inflammatory drugs .
- Antiproliferative Effects : In vitro studies have shown that this compound and its analogs can inhibit the growth of various cancer cell lines, indicating potential as a chemotherapeutic agent .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. The compound has been shown to form stable complexes with enzymes involved in inflammatory pathways through hydrogen bonding and hydrophobic interactions .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory | COX inhibition |
| Compound A | Antiproliferative | Cell cycle arrest |
| Compound B | Anticonvulsant | GABAergic modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
